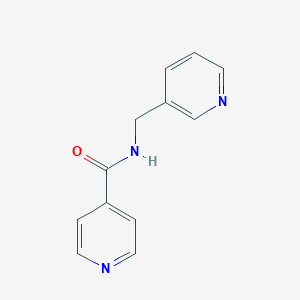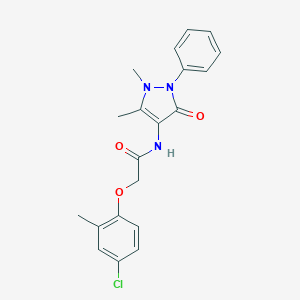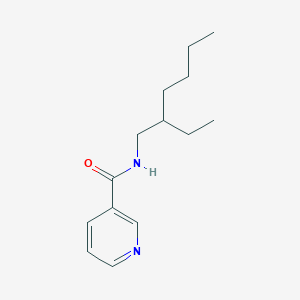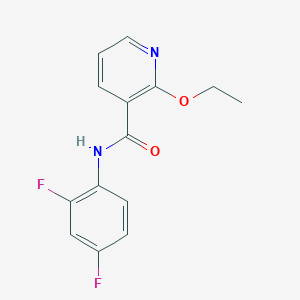![molecular formula C16H16N2O3S B270770 N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide, also known as CES or NSC 743380, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been reported to have various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in many solid tumors. CAIX plays a role in regulating pH in the tumor microenvironment and is involved in tumor growth and metastasis. Inhibition of CAIX activity by N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide may lead to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and survival. It has also been reported to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has been shown to have activity against various cancer cell lines and viruses, making it a useful tool for studying the biological activities of sulfonamide derivatives. However, there are also limitations to the use of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide. One direction is to further investigate its mechanism of action, particularly its interaction with CAIX. Understanding the molecular details of its interaction with CAIX may lead to the development of more potent and selective inhibitors of CAIX. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and viral infections. Clinical trials may be necessary to evaluate its safety and efficacy in humans. Finally, its potential as a tool for imaging and diagnosis of cancer may also be explored.
Synthesemethoden
The synthesis of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(cyanomethyl)aniline in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by NMR and MS analysis.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has been widely used in scientific research as a tool to study the biological activities of sulfonamide derivatives. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. In addition, it has been reported to have anti-inflammatory activity in animal models of inflammation.
Eigenschaften
Produktname |
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C16H16N2O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-15-7-9-16(10-8-15)22(19,20)18-14-5-3-13(4-6-14)11-12-17/h3-10,18H,2,11H2,1H3 |
InChI-Schlüssel |
ULUCTSKRJMJNAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



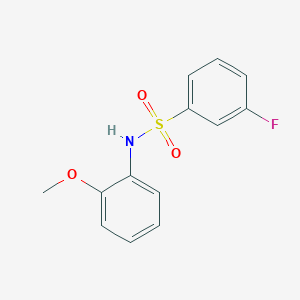
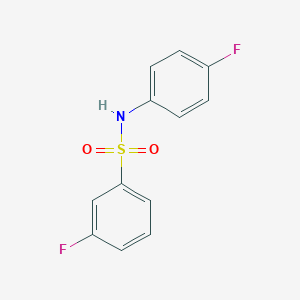
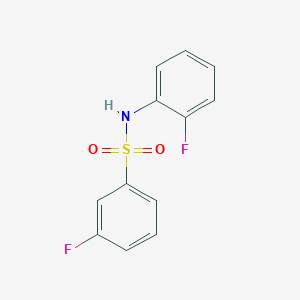
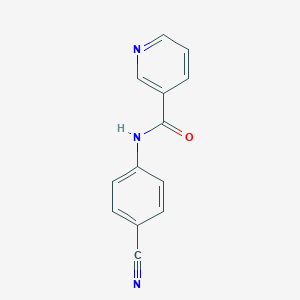
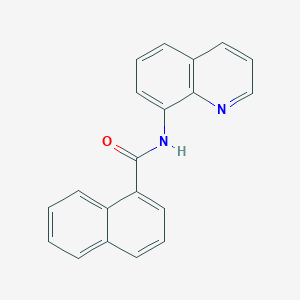
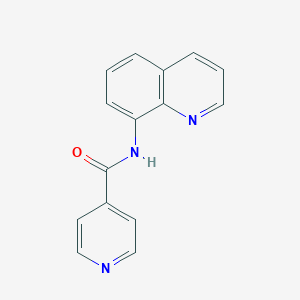
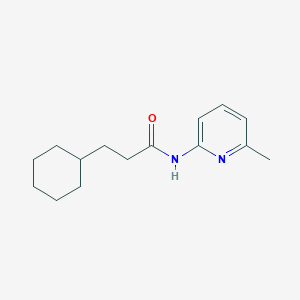
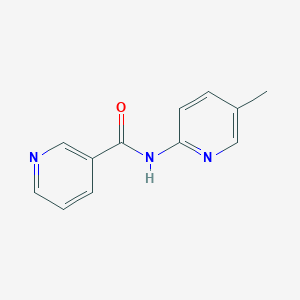
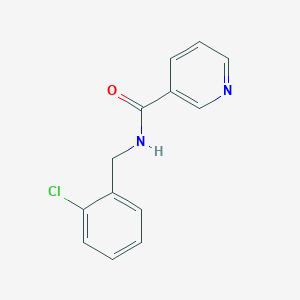
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
